molecular formula C16H17N B13953108 (Z)-N-(4-Ethylphenyl)-1-(3-methylphenyl)methanimine CAS No. 391609-56-6

(Z)-N-(4-Ethylphenyl)-1-(3-methylphenyl)methanimine

Cat. No.: B13953108
CAS No.: 391609-56-6
M. Wt: 223.31 g/mol
InChI Key: FKBPJBUMGXCRGF-UHFFFAOYSA-N
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Description

(Z)-N-(4-Ethylphenyl)-1-(3-methylphenyl)methanimine is an organic compound with the molecular formula C16H17N. This compound is characterized by the presence of an imine group (C=N) and two aromatic rings, one substituted with an ethyl group and the other with a methyl group. It is a member of the imine family, which are compounds derived from aldehydes or ketones by replacing the carbonyl group with an imine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-Ethylphenyl)-1-(3-methylphenyl)methanimine typically involves the condensation reaction between an aldehyde and an amine. One common method is the reaction of 4-ethylbenzaldehyde with 3-methylaniline in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the imine bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4-Ethylphenyl)-1-(3-methylphenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form the corresponding nitroso compound.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions typically require a catalyst, such as sulfuric acid (H2SO4) for nitration or iron (Fe) for halogenation.

Major Products Formed

    Oxidation: Formation of nitroso compounds.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted aromatic compounds, such as nitro or halogenated derivatives.

Scientific Research Applications

(Z)-N-(4-Ethylphenyl)-1-(3-methylphenyl)methanimine has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-N-(4-Ethylphenyl)-1-(3-methylphenyl)methanimine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(4-Methylphenyl)-1-(3-methylphenyl)methanimine
  • (Z)-N-(4-Ethylphenyl)-1-(2-methylphenyl)methanimine
  • (Z)-N-(4-Ethylphenyl)-1-(3-ethylphenyl)methanimine

Uniqueness

(Z)-N-(4-Ethylphenyl)-1-(3-methylphenyl)methanimine is unique due to its specific substitution pattern on the aromatic rings. The presence of both ethyl and methyl groups in distinct positions can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

391609-56-6

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

N-(4-ethylphenyl)-1-(3-methylphenyl)methanimine

InChI

InChI=1S/C16H17N/c1-3-14-7-9-16(10-8-14)17-12-15-6-4-5-13(2)11-15/h4-12H,3H2,1-2H3

InChI Key

FKBPJBUMGXCRGF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N=CC2=CC=CC(=C2)C

Origin of Product

United States

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